2,2,2-Trifluoroethyl methacrylate

Description

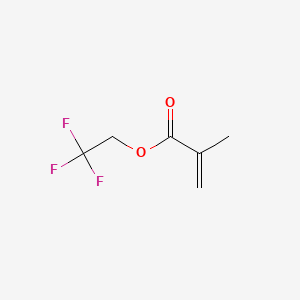

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKPMCIBUROOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-79-8 | |

| Record name | Trifluoroethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7059856 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

352-87-4, 54802-79-8 | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,2-trifluoroethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoroethyl methacrylate chemical and physical properties

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methacrylate (B99206): Chemical and Physical Properties

Introduction

2,2,2-Trifluoroethyl methacrylate (TFEMA) is a semifluorinated monomer with the chemical formula C₆H₇F₃O₂.[1] It is a clear, colorless liquid at room temperature, recognized for its unique properties conferred by the trifluoromethyl group.[2] These properties include high chemical inertness, good wear resistance, low dielectric constant, enhanced thermal stability, and hydrophobicity.[1][3] Consequently, TFEMA is a valuable monomer in the synthesis of fluorinated polymers for a wide range of applications, including high-performance coatings, adhesives, surface treatments, and biomedical materials such as dental resins.[1][2][4]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are significantly influenced by the presence of the three fluorine atoms in its structure.[1]

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇F₃O₂ | [1][5][6] |

| Molecular Weight | 168.11 g/mol | [1][5] |

| CAS Number | 352-87-4 | [1][2][5][6][7] |

| Appearance | Clear, colorless liquid | [2][3][7] |

| Density | 1.181 g/mL at 25 °C | [1][8] |

| Boiling Point | 102 °C at 760 mmHg80 °C59 °C at 100 mmHg | [1][7][8][3] |

| Melting Point | -46.6 °C | [1] |

| Refractive Index (n²⁰/D) | 1.361 | [1][3] |

| Flash Point | 25 °C | [7] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | 0.04 g/L at 20 °C (practically insoluble) | [1] |

| Octanol-Water Partition Coefficient (log P) | 1.51 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol (B45653).[3] A patented method describes a two-step process starting from methacrylic acid.[9][10]

Step 1: Synthesis of Methacryloyl Chloride

-

Add 120g (1 mol) of thionyl chloride and 0.8g of phenothiazine (B1677639) (as a polymerization inhibitor) to a reactor equipped with a heater, stirrer, thermometer, and reflux condenser.[9]

-

Slowly add a mixed solution of 93g (1.1 mol) of methacrylic acid and 1 ml of DMF dropwise under stirring at 20-25°C.[9]

-

Heat the reaction mixture to 50±2°C and maintain for 2 hours.[9]

Step 2: Synthesis of this compound

-

To the obtained methacryloyl chloride, slowly add a mixed solution of 90g (0.9 mol) of 2,2,2-trifluoroethanol and 0.4g of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[9]

-

Control the reaction temperature at 60±5°C for 4 hours.[9]

-

After the reaction, cool the mixture to room temperature and neutralize it with a 20 wt% NaOH solution to a pH of 7.[9]

-

Separate the organic layer, wash it with saturated brine, and dry it over anhydrous MgSO₄.[9]

-

Purify the product by distillation under reduced pressure, collecting the fraction at 45-47 °C / 140 mmHg to obtain the final product.[9]

RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures. The RAFT polymerization of TFEMA has been investigated under both thermal and photo-initiated conditions.[11]

Materials:

-

This compound (TFEMA) monomer

-

RAFT chain transfer agent (CTA), e.g., 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2)[11]

-

Initiator (for thermal polymerization), e.g., AIBN

-

Solvent (if applicable)

Thermal RAFT Polymerization Protocol:

-

A specific molar ratio of monomer, CTA, and initiator are dissolved in a suitable solvent in a reaction vessel.

-

The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

The reaction is quenched by cooling and exposing the mixture to air.

-

The resulting polymer is purified, for example, by precipitation in a non-solvent.

Photo-initiated RAFT Polymerization Protocol:

-

A solution of the TFEMA monomer and a suitable CTA (e.g., CTA2) is prepared in a reaction vessel.[11]

-

The mixture is deoxygenated.

-

The vessel is exposed to a light source (e.g., white LED lamps) at room temperature to initiate polymerization in the absence of an external radical source.[11]

-

The polymerization can be controlled by turning the light source on and off.[11]

-

After reaching the desired conversion, the polymer is isolated and purified.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Logical Relationship of TFEMA Properties and Applications

Caption: Properties and Applications of TFEMA.

References

- 1. Buy this compound | 352-87-4 [smolecule.com]

- 2. CAS 352-87-4: this compound [cymitquimica.com]

- 3. This compound | 352-87-4 [chemicalbook.com]

- 4. polysciences.com [polysciences.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 352-87-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. CAS 352-87-4 2 2 2 Trifluoroethyl Methacrylate Wholesale | Silfluo [silfluosilicone.com]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis and Purification of 2,2,2-Trifluoroethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a crucial monomer in the development of advanced polymers with applications in coatings, dental materials, and drug delivery systems. This document outlines common synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient laboratory-scale production.

Introduction

2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer valued for its ability to impart unique properties to polymers, including chemical inertness, high wear resistance, and a low dielectric constant.[1][2][3] Its synthesis is of significant interest to researchers developing novel materials for specialized applications. This guide focuses on the most prevalent and effective methods for its preparation and subsequent purification.

Synthetic Pathways

The synthesis of TFEMA is primarily achieved through two main pathways: the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol (B45653) and the direct esterification of methacrylic acid with 2,2,2-trifluoroethanol. A less common but high-yielding method involves the use of methacrylic anhydride.

A general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of TFEMA.

Synthesis from Methacryloyl Chloride

This is a widely used method that involves the initial conversion of methacrylic acid to methacryloyl chloride, which is then reacted with 2,2,2-trifluoroethanol.[1][2][3][4] This two-step process generally offers high yields and purity.[4]

The reaction pathway can be summarized as follows:

Caption: Synthesis of TFEMA via the methacryloyl chloride pathway.

Direct Esterification of Methacrylic Acid

Direct esterification involves the reaction of methacrylic acid with 2,2,2-trifluoroethanol, typically in the presence of an acid catalyst and a polymerization inhibitor.[4] While this method is more direct, it is an equilibrium reaction, and strategies to remove the water byproduct are often necessary to drive the reaction to completion and achieve high yields.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of TFEMA based on established methods.

Synthesis of TFEMA via Methacryloyl Chloride

This protocol is adapted from a patented method and offers high yield and purity.[4][6]

Materials:

-

Methacrylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Phenothiazine (B1677639) or Hydroquinone (polymerization inhibitor)

-

2,2,2-Trifluoroethanol

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

20 wt% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Preparation of Methacryloyl Chloride

-

To a reactor equipped with a stirrer, thermometer, heater, and reflux condenser, add thionyl chloride and a polymerization inhibitor (e.g., 0.8 g phenothiazine per 120 g of thionyl chloride).[4][6]

-

Under stirring at 20-25°C, slowly add a mixture of methacrylic acid and DMF (e.g., 93 g of methacrylic acid and 1 ml of DMF).[4][6]

-

Heat the reaction mixture to 50 ± 2°C and maintain for 2-3 hours.[4][6]

Step 2: Synthesis of this compound

-

To the freshly prepared methacryloyl chloride solution, slowly add a mixture of 2,2,2-trifluoroethanol and DMAP (e.g., 90 g of 2,2,2-trifluoroethanol and 0.4 g of DMAP).[6]

-

Control the reaction temperature at 60 ± 5°C and maintain for 4-4.5 hours.[6]

Purification of TFEMA

Procedure:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding a 20 wt% NaOH solution until the pH reaches 7.[4][6]

-

Separate the organic layer.

-

Wash the organic layer with a saturated brine solution.[4][6]

-

Perform reduced pressure distillation, collecting the fraction at 45-47°C / 140 mmHg.[4][6] The boiling point is also reported as 59°C at 100 mmHg.[1][2][3]

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses of TFEMA.

Table 1: Reagent Quantities for TFEMA Synthesis via Methacryloyl Chloride

| Reagent | Embodiment 1[4][6] | Embodiment 2[6] |

| Thionyl Chloride | 120 g (1 mol) | 120 g (1 mol) |

| Methacrylic Acid | 93 g (1.1 mol) | 84.5 g (1.0 mol) |

| DMF | 1 ml | 1 ml |

| Polymerization Inhibitor | 0.8 g Phenothiazine | 1 g Hydroquinone |

| 2,2,2-Trifluoroethanol | 90 g (0.9 mol) | 80 g (0.8 mol) |

| DMAP | 0.4 g | 0.5 g |

Table 2: Reaction Conditions and Yields for TFEMA Synthesis

| Parameter | Embodiment 1[4][6] | Embodiment 2[6] | Comparative Example[4] |

| Methacryloyl Chloride Formation | |||

| Temperature | 50 ± 2°C | 50 ± 2°C | Reflux |

| Time | 2 hours | 3 hours | 2 hours |

| Esterification | |||

| Temperature | 60 ± 5°C | 60 ± 5°C | Reflux |

| Time | 4 hours | 4.5 hours | 4 hours |

| Product | |||

| Yield | 95.2% | 95.0% | 71.0% |

| Purity (GC) | 98.7% | 99.1% | 94.8% |

| Mass of Product | 143.8 g | 143.5 g | 107.3 g |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇F₃O₂[7][8] |

| Molecular Weight | 168.11 g/mol [8] |

| Appearance | Clear, colorless liquid[1][3] |

| Density | 1.181 g/mL at 25°C[1][2][3] |

| Boiling Point | 59°C / 100 mmHg[1][2][3], 45-47°C / 140 mmHg[4][6] |

| Refractive Index | n20/D 1.361[1][2] |

| Storage Temperature | 2-8°C[2] |

| Inhibitor | 50-200 ppm MEHQ is commonly added for stabilization.[2][9] |

Alternative Synthetic Routes

Transesterification

Transesterification is another potential route for the synthesis of TFEMA, although it is less commonly reported in the literature specifically for this compound. The general principle involves the reaction of an existing methacrylate ester (e.g., methyl methacrylate) with 2,2,2-trifluoroethanol in the presence of a catalyst.[10][11] This method can be performed under either acidic or basic conditions.[11]

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Methacrylic acid and methacryloyl chloride are corrosive and lachrymatory.

-

2,2,2-Trifluoroethanol is toxic and an irritant.

-

TFEMA is a flammable liquid.

-

Polymerization inhibitors are used because methacrylates can undergo spontaneous polymerization, which can be violent. Ensure adequate inhibition, especially during distillation.

Conclusion

The synthesis of this compound via the methacryloyl chloride pathway provides a reliable and high-yielding route for obtaining this valuable monomer. Careful control of reaction conditions and the use of appropriate purification techniques are essential for achieving high purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development, enabling the efficient and safe production of TFEMA for a variety of applications.

References

- 1. This compound | 352-87-4 [chemicalbook.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. lookchem.com [lookchem.com]

- 4. CN101168507B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2,2-三氟乙基甲基丙烯酸酯 contains 50-200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound – scipoly.com [scipoly.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) for Advanced Research Applications

Introduction

Poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) is a fluorinated polymer gaining significant attention across various research fields, including materials science, biomedical engineering, and drug development. Its unique combination of properties—stemming from the presence of the trifluoroethyl group—such as hydrophobicity, low surface energy, chemical inertness, and biocompatibility, makes it a versatile platform for creating advanced functional materials.[1][2] This technical guide provides an in-depth overview of the core characteristics of PTFEMA, detailing its physicochemical properties, synthesis protocols, and its nuanced interactions with biological systems. It is intended for researchers, scientists, and professionals seeking to leverage this unique polymer in their work.

Core Physicochemical Properties

The defining feature of PTFEMA is the pendant ester group containing three fluorine atoms. This molecular architecture imparts properties that distinguish it from conventional non-fluorinated acrylic polymers like Poly(methyl methacrylate) (PMMA).[3] The strong electronegativity of fluorine atoms leads to a low polarizability, resulting in weak intermolecular forces, low surface energy, and a low refractive index.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) monomer and the corresponding PTFEMA homopolymer.

Table 1: Properties of TFEMA Monomer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇F₃O₂ | [6][7] |

| Molecular Weight | 168.11 g/mol | [7][8] |

| Density | 1.181 g/mL at 25 °C | [1] |

| Boiling Point | 59 °C at 100 mm Hg | [1] |

| Refractive Index (n20/D) | 1.361 | [1] |

| CAS Number | 352-87-4 |[7] |

Table 2: Properties of PTFEMA Polymer

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | |

| Melting Point (mp) | 50-52 °C | [6] |

| Glass Transition Temp (Tg) | 69 °C | |

| Refractive Index (n20/D) | 1.418 | [6] |

| Solubility | Soluble in DMSO, NMP, THF, Methylene Chloride |

| CAS Number | 54802-79-8 |[] |

Synthesis and Polymerization

PTFEMA is typically synthesized through the polymerization of the TFEMA monomer. Various techniques can be employed, with free-radical polymerization being a common method.[10][11] For more advanced applications requiring precise control over molecular weight and architecture, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are utilized.[12][13] RAFT polymerization allows for the creation of well-defined block copolymers, which are instrumental in applications like drug delivery.[12]

Figure 1. General workflow for the synthesis of PTFEMA via radical polymerization.

Experimental Protocol: RAFT Dispersion Polymerization

This protocol outlines the synthesis of diblock copolymer nano-objects using PTFEMA via Polymerization-Induced Self-Assembly (PISA), adapted from Derry et al.[12] This method is particularly useful for creating nanoparticles for drug delivery applications.

-

Stabilizer Synthesis: A poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (macro-CTA) is first synthesized via RAFT solution polymerization in toluene (B28343) using 2-cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent and AIBN as the initiator.[12]

-

Dispersion Polymerization:

-

The PSMA macro-CTA, an initiator (e.g., T21s), and a solvent (e.g., n-dodecane) are weighed into a reaction vial.[12]

-

The mixture is purged with nitrogen for 30 minutes to remove oxygen.[12]

-

The TFEMA monomer is degassed separately and then added to the reaction mixture via syringe.[12]

-

The sealed vial is placed in a preheated oil bath (e.g., at 90 °C) and stirred.[12]

-

-

Self-Assembly: As the TFEMA polymerizes, the growing insoluble PTFEMA block drives the in-situ self-assembly of the PSMA-PTFEMA diblock copolymers into nano-objects (spheres, worms, or vesicles).[12]

-

Quenching and Characterization: The polymerization is quenched by cooling and exposure to air. The resulting nanoparticles are then characterized using techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution and Transmission Electron Microscopy (TEM) for morphology.[12]

Surface Characteristics and Biological Interactions

The surface properties of a material dictate its interaction with biological systems. For PTFEMA, its fluorinated nature results in a hydrophobic, low-energy surface that significantly influences protein adsorption and subsequent cellular responses.

Protein Adsorption

Protein adsorption is the initial event that occurs when a material comes into contact with a biological fluid.[14] Hydrophobic surfaces, like those of PTFEMA, tend to promote protein adsorption, often through hydrophobic interactions.[3][14] The adsorbed protein layer can mediate subsequent cellular adhesion. The conformation of adsorbed proteins is critical; for instance, the unfolding of fibronectin on a surface can expose cell-binding domains and promote cell attachment.[15] Studies on similar fluoropolymers show that while they are hydrophobic, the specific nature of protein interaction can be complex, influenced by both ionic forces and hydrophobic interactions depending on the protein and the environment.[16][17]

Cell Adhesion and Biocompatibility

While highly hydrophobic surfaces can sometimes be cytophobic, fluoropolymers are generally considered biocompatible and are used extensively in medical implants.[18][19][20] The response of cells to PTFEMA can be tailored. While pristine PTFEMA might exhibit limited cell adhesion due to its low surface energy, its surface can be modified to enhance cell attachment, spreading, and proliferation.[18] This makes PTFEMA a promising candidate for tissue engineering scaffolds where controlled cell interaction is desired.[21]

Furthermore, some fluorinated polymer surfaces have demonstrated an ability to resist the adhesion of certain microorganisms. Copolymers containing fluorinated monomers have been shown to reduce the adhesion of the fungal pathogen Candida albicans, suggesting potential applications in creating anti-fouling surfaces for medical devices.[22][23][24]

Figure 2. Experimental workflow for evaluating biological interactions on PTFEMA surfaces.

Experimental Protocol: Cell Adhesion Assay

-

Substrate Preparation: Sterilize PTFEMA-coated coverslips (or other substrates) using 70% ethanol (B145695) followed by UV irradiation. Place substrates in a sterile cell culture plate.

-

Protein Adsorption (Optional): Pre-incubate the substrates with a protein solution (e.g., fibronectin at 10 µg/mL in PBS) for 1 hour at 37 °C to promote cell attachment. Rinse with sterile PBS.

-

Cell Seeding: Seed cells (e.g., NIH 3T3 fibroblasts) onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²) in a complete culture medium.

-

Incubation: Culture the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37 °C, 5% CO₂).

-

Analysis:

-

Adhesion/Morphology: After incubation, rinse gently with PBS to remove non-adherent cells. Fix the remaining cells with 4% paraformaldehyde, stain for actin filaments (e.g., with phalloidin) and nuclei (e.g., with DAPI), and visualize using fluorescence microscopy.

-

Viability: Use a viability assay such as MTT or Live/Dead staining to quantify the health of the adherent cells.

-

Key Research Applications

The unique properties of PTFEMA enable its use in a variety of high-performance applications.

Figure 3. Logical relationships between PTFEMA's core properties and its research applications.

-

Advanced Coatings: PTFEMA is used to create surfaces with high water repellency, chemical resistance, and weatherability, making it ideal for protective and anti-fouling coatings.[1][4]

-

Biomedical Devices and Tissue Engineering: Its biocompatibility and biostability are advantageous for medical implants.[20][25] Expanded PTFE (ePTFE), a related fluoropolymer, is widely used for vascular grafts and surgical meshes.[21][26] PTFEMA offers a polymer platform that can be similarly explored for these applications, potentially with enhanced processability.

-

Drug Delivery Systems: Through techniques like PISA, PTFEMA-containing block copolymers can self-assemble into well-defined nanostructures such as vesicles.[12] These hollow spheres can encapsulate therapeutic agents, demonstrating PTFEMA's potential in targeted drug delivery.[]

-

Self-Healing Materials: Copolymers of TFEMA and n-butyl acrylate (B77674) have been shown to possess self-healing capabilities.[27] The healing mechanism is driven by the re-establishment of dipole-dipole interactions between the fluorinated side chains of neighboring polymer strands after mechanical damage.[27]

-

Optical Applications: The low refractive index of PTFEMA makes it a candidate for use as a cladding layer in optical waveguides.

Conclusion

Poly(this compound) stands out as a highly versatile fluoropolymer with a compelling set of characteristics for advanced research. Its inherent hydrophobicity, low surface energy, biocompatibility, and chemical stability provide a robust foundation for a wide array of applications, from passive water-repellent coatings to dynamic, interactive systems for drug delivery and tissue engineering. The ability to precisely synthesize PTFEMA-based architectures, particularly block copolymers, further expands its utility, enabling the rational design of smart materials. For scientists and drug development professionals, PTFEMA represents a powerful building block for creating the next generation of high-performance materials and therapeutic systems.

References

- 1. This compound | 352-87-4 [chemicalbook.com]

- 2. CAS 352-87-4: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PTFE Teflon Film [gteek.com]

- 6. 54802-79-8 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Polymer surface reorientation after protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein adsorption to poly(tetrafluoroethylene) membranes modified with grafted poly(acrylic acid) chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gas-Phase Fluorination on PLA Improves Cell Adhesion and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]

- 20. adtech.co.uk [adtech.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Fluorinated vs. Zwitterionic-Polymer Grafted Surfaces for Adhesion Prevention of the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. plasticsengineering.org [plasticsengineering.org]

- 26. ePTFE-based biomedical devices: An overview of surgical efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2,2,2-Trifluoroethyl Methacrylate

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a semifluorinated monomer utilized in the development of advanced polymers and coatings.[1] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 2,2,2-Trifluoroethyl methacrylate. The following sections detail the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.1 | Singlet | 1H | =CH ₂ (cis to C=O) |

| 5.6 | Singlet | 1H | =CH ₂ (trans to C=O) |

| 4.4 | Quartet | 2H | -O-CH ₂-CF₃ |

| 1.9 | Singlet | 3H | -CH ₃ |

Data sourced from publicly available spectra.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | C =O (Ester carbonyl) |

| 135.8 | C =CH₂ (Quaternary alkene) |

| 126.5 | C=C H₂ (Methylene alkene) |

| 123.0 (q) | -C F₃ |

| 60.5 (q) | -O-C H₂- |

| 18.2 | -C H₃ |

Data sourced from publicly available spectra.[3]

¹⁹F NMR Data

¹⁹F NMR is particularly useful for analyzing fluorinated compounds. The trifluoromethyl (-CF₃) group in this compound gives rise to a characteristic signal.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -74 to -77 | Triplet | -CF ₃ |

Note: The chemical shift is referenced to CFCl₃. The triplet multiplicity arises from coupling to the adjacent methylene (B1212753) (-CH₂-) protons. The exact chemical shift can vary depending on the solvent and reference standard used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Medium | C-H stretch (sp³ aliphatic) |

| ~ 1725 | Strong | C=O stretch (ester) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1160 | Strong | C-F stretch |

| ~ 1275, 1070 | Strong | C-O stretch (ester) |

Data interpreted from publicly available spectra.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 168.11 g/mol ), electron ionization (EI) mass spectrometry reveals the following key fragments.[6][7]

| m/z | Possible Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 99 | [M - OCH₂CF₃]⁺ |

| 69 | [C₄H₅O]⁺ |

| 41 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook.[6][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the analyte is soluble.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS) as a reference (δ = 0.00 ppm for ¹H and ¹³C NMR).

-

Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer. The number of scans and relaxation delays should be optimized to achieve an adequate signal-to-noise ratio.

IR Spectroscopy (Neat Liquid Film)

-

Sample Application: Place a single drop of neat (undiluted) this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[9]

-

Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[9][10]

-

Mounting: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Collect a background spectrum of the empty instrument. Then, acquire the sample spectrum over the desired range (typically 4000-600 cm⁻¹).[11] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.[12][13]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization.[14]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.[14]

-

Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization at 70 eV).[14]

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification.[14]

Visualizations

Diagrams illustrating the relationships and workflows in the spectroscopic analysis of this compound.

References

- 1. This compound | 352-87-4 [chemicalbook.com]

- 2. This compound(352-87-4) 1H NMR [m.chemicalbook.com]

- 3. This compound(352-87-4) 13C NMR spectrum [chemicalbook.com]

- 4. colorado.edu [colorado.edu]

- 5. This compound(352-87-4) IR Spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. ursinus.edu [ursinus.edu]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. dem.ri.gov [dem.ri.gov]

- 14. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

Health and safety considerations for handling TFEMA monomer

An In-Depth Technical Guide to the Health and Safety Considerations for Handling TFEMA Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) monomer. It is intended for an audience of trained professionals, including researchers, scientists, and those in the field of drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

TFEMA is a colorless liquid and a semifluorinated monomer utilized in the synthesis of fluorinated polymers, which are valued for their thermal stability and chemical resistance.[1][2] It is characterized by its chemical inertness, good wear resistance, and low dielectric constant.[2][3]

Table 1: Physical and Chemical Properties of TFEMA Monomer

| Property | Value | Source(s) |

| CAS Number | 352-87-4 | [1][2][4] |

| Molecular Formula | C₆H₇F₃O₂ | [1] |

| Molecular Weight | 168.11 g/mol | [5] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 59 °C at 100 mmHg | [2][3] |

| Density | 1.181 g/mL at 25 °C | [2][3][4] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [6][7] |

| Refractive Index | n20/D 1.361 | [2][3][5] |

| Water Solubility | 906 mg/L at 20 °C | [8] |

| Vapor Pressure | 22 hPa at 20 °C | [2] |

| Inhibitor | Typically stabilized with MEHQ (50-200 ppm) | [3][7] |

Hazard Identification and Classification

TFEMA is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Primary Hazards:

-

Highly Flammable Liquid and Vapor (H225): Vapors can easily ignite.[9][10]

-

Acute Toxicity (Oral, H301): Toxic if swallowed.[9] An acute toxicity estimate for oral exposure is 100 mg/kg.[8]

-

Acute Toxicity (Inhalation, H331): Toxic if inhaled.

-

Skin Irritation (H315): Causes skin irritation.[9]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[9]

-

Respiratory Irritation (H335): May cause respiratory irritation.

-

Aquatic Hazard (Chronic, H412): Harmful to aquatic life with long-lasting effects.[11]

GHS Hazard Pictograms:

Flame, Skull and Crossbones, Exclamation Mark

Signal Word: Danger

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, that have been established for TFEMA monomer.

In the absence of specific OELs for TFEMA, it is prudent to consider the exposure limits for other common methacrylate monomers as a reference for risk assessment and control.

Table 2: Occupational Exposure Limits for Selected Methacrylate Monomers

| Substance | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) | ACGIH STEL |

| Methyl Methacrylate | 100 ppm | 100 ppm | 50 ppm | 100 ppm |

| Ethyl Methacrylate | - | - | 50 ppm | 100 ppm |

| n-Butyl Methacrylate | - | - | 50 ppm | 100 ppm |

| Isobutyl Methacrylate | - | - | 50 ppm | 100 ppm |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data compiled from various sources.

Given the toxicity of TFEMA, all work should be conducted in a manner that minimizes the potential for exposure.

Safe Handling and Storage

Engineering Controls

-

Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[11]

-

Ground and bond containers and receiving equipment to prevent static discharge.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling TFEMA.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][13]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a potential for inhalation exposure, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

Safe Work Practices

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapor or mist.[8]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke in areas where TFEMA is handled.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

-

Use non-sparking tools.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Store away from heat and sources of ignition.[8]

-

Keep locked up or in an area accessible only to qualified personnel.[8]

-

The product is typically supplied with an inhibitor to prevent polymerization.[11] Monitor inhibitor levels and storage time to prevent hazardous polymerization, which can be exothermic.[11]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11] If breathing has stopped, provide artificial respiration.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[8][11] Seek medical attention if skin irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8][11] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[14]

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.[15]

Accidental Release Measures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[11]

-

Collect the absorbed material into a suitable container for disposal.[11]

-

Do not allow the chemical to enter drains or waterways.[8]

Disposal Considerations

Dispose of TFEMA and contaminated materials in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

Experimental Protocols for Safety Assessment

The following are summaries of standardized methodologies for assessing the key toxicological endpoints for TFEMA. These protocols are based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Principle: Groups of animals, typically female rats, are administered the test substance at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[16] The objective is to identify a dose that produces evident toxicity but not mortality.[3]

-

Procedure:

-

A sighting study is performed to determine the appropriate starting dose.

-

Animals are fasted prior to dosing.[16]

-

The substance is administered in a single dose by gavage.[16]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3][16]

-

A necropsy is performed on all animals at the end of the observation period.[16]

-

-

Interpretation: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.[16]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[4] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[10]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.[4]

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.[17]

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).[17]

-

Cell viability is measured using a quantitative method, typically the MTT assay, which measures the reduction of MTT to formazan (B1609692) by viable cells.[4]

-

-

Interpretation: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][10]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1][11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[1][11]

-

Procedure:

-

A weight-of-evidence analysis of existing data should be performed before in vivo testing.[1] In vitro or ex vivo tests are recommended as part of a sequential testing strategy.[1]

-

If in vivo testing is necessary, a single animal is used for an initial test.[1]

-

The substance is applied to the conjunctival sac.[14]

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[11][18]

-

-

Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.[11]

Visualizations

Safe Handling Workflow for TFEMA Monomer

Caption: A workflow diagram for the safe handling of TFEMA monomer.

Health Hazards and Protective Measures for TFEMA Monomer

Caption: Health hazards of TFEMA and corresponding protective measures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. scribd.com [scribd.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. mbresearch.com [mbresearch.com]

- 7. oecd.org [oecd.org]

- 8. ecetoc.org [ecetoc.org]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

A Technical Guide to the Solubility and Miscibility of 2,2,2-Trifluoroethyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), a key monomer in the synthesis of advanced fluorinated polymers. Understanding the behavior of TFEMA in various organic solvents is critical for its application in polymer chemistry, coatings, adhesives, and biomedical materials.[1] This document outlines its solubility profile, detailed experimental protocols for solubility and miscibility determination, and a logical workflow for solvent selection.

Core Concepts: Solubility and Miscibility

Solubility refers to the ability of a solid, liquid, or gaseous solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. It is typically expressed in quantitative terms, such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.[2] Unlike solubility, miscibility is a qualitative term; two liquids are either miscible or immiscible.[2]

The principle of "like dissolves like" is a fundamental concept in predicting solubility and miscibility, where substances with similar polarities tend to be soluble or miscible in one another.[2] 2,2,2-Trifluoroethyl methacrylate is noted to have a strong polar character due to its electronegative fluorine atoms, which significantly influences its solubility in different solvents.[3]

Solubility and Miscibility Data for this compound

| Solvent Class | Specific Solvent | Solubility/Miscibility | Quantitative Data (at 20°C) |

| Aromatic Hydrocarbons | Toluene | Readily Soluble / Miscible | Data not available |

| Esters | Ethyl Acetate | Readily Soluble / Miscible | Data not available |

| Chlorinated Solvents | Dichloromethane | Readily Soluble / Miscible | Data not available |

| Ketones | Acetone | Expected to be readily soluble/miscible due to polarity | Data not available |

| Alcohols | Ethanol | Expected to be soluble/miscible | Data not available |

| Ethers | Diethyl Ether | Expected to be soluble/miscible | Data not available |

| Polar Protic Solvents | Water | Limited Solubility | 906 mg/L[4] |

| Nonpolar Alkanes | Hexane | Expected to have limited solubility/immiscibility | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a straightforward visual method to determine if TFEMA is miscible with a given organic solvent.

Materials:

-

This compound (TFEMA)

-

A range of organic solvents (e.g., acetone, ethanol, toluene, hexane)

-

Small, clean, and dry glass vials or test tubes with caps

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer or shaker

Procedure:

-

Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.

-

Solvent Addition: Into each labeled vial, add a specific volume of the corresponding organic solvent (e.g., 2 mL).

-

TFEMA Addition: To each vial, add an equal volume of TFEMA (2 mL).

-

Mixing: Securely cap the vials and shake them vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the vials to stand undisturbed for at least one hour. Observe the contents for the formation of a single, clear, homogeneous phase or the presence of two distinct layers. The formation of a single phase indicates miscibility, while two layers indicate immiscibility. If the solution appears cloudy or forms an emulsion, this suggests partial miscibility.

-

Documentation: Record the observations for each solvent.

Protocol 2: Determination of Solubility (Quantitative)

This protocol outlines a method to determine the quantitative solubility of TFEMA in a specific organic solvent at a given temperature.

Materials:

-

This compound (TFEMA)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Saturated Solution Preparation: In a series of sealed vials, add a measured amount of the organic solvent (e.g., 10 mL). To each vial, add an excess amount of TFEMA, ensuring that some undissolved TFEMA remains at the bottom.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solvent is saturated with TFEMA.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved TFEMA settle. For more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the undissolved layer.

-

Dilution: Dilute the extracted sample to a known volume with the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of TFEMA.

-

Calculation: Calculate the solubility of TFEMA in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility and miscibility of a compound like this compound in various organic solvents.

References

In-depth Technical Guide on the Thermal Stability and Degradation Profile of Poly(2,2,2-trifluoroethyl methacrylate) [poly(TFEMA)]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly(2,2,2-trifluoroethyl methacrylate), or poly(TFEMA). This fluorinated polymer is of significant interest in various advanced applications, including drug delivery systems, due to its unique properties. Understanding its behavior under thermal stress is critical for its processing, application, and stability assessment.

Thermal Properties of Poly(TFEMA)

Poly(TFEMA) exhibits distinct thermal characteristics that dictate its processing window and service temperature. The key thermal properties, determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are summarized below.

Data Presentation

| Thermal Property | Value | Analytical Technique | Reference |

| Glass Transition Temperature (Tg) | 76 °C | DSC | [1] |

| Onset Decomposition Temperature (Tonset) | ~233 °C | TGA | [1] |

| Degradation Stages (in N2 atmosphere) | TGA | [2] | |

| Step 1 Temperature Range | 200 - 300 °C | TGA | [2] |

| Step 1 Primary Mechanism | Volatilization of side-chain fragments | TGA-MS/Py-GC-MS | [2] |

| Step 2 Temperature Range | 305 - 420 °C | TGA | [2] |

| Step 2 Primary Mechanism | Main-chain scission (Depolymerization) | TGA-MS/Py-GC-MS | [2] |

Thermal Degradation Profile

The thermal degradation of poly(TFEMA) in an inert atmosphere is a multi-step process. The degradation profile is characterized by an initial stage of side-chain scission followed by the complete decomposition of the polymer backbone.

Degradation Mechanism

The thermal degradation of poly(TFEMA) is believed to proceed through a two-step mechanism:

-

Side-Chain Scission: The initial degradation step, occurring at lower temperatures (200-300°C), involves the cleavage of the ester side group. This process leads to the volatilization of fragments such as carbon dioxide (CO2), vinylidene fluoride, and 2,2,2-trifluoroethanol.[2]

-

Main-Chain Scission (Depolymerization): At higher temperatures (305-420°C), the polymer backbone undergoes random chain scission, a characteristic degradation pathway for polymethacrylates.[3] This process, often referred to as depolymerization, results in the formation of the TFEMA monomer as the primary product.

The overall degradation pathway can be visualized as a sequence of reactions leading to the breakdown of the polymer into smaller, volatile molecules.

Experimental Protocols

Accurate and reproducible characterization of the thermal properties of poly(TFEMA) is essential. The following sections detail the standard experimental methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of poly(TFEMA) by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small amount of the poly(TFEMA) sample (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is calibrated for temperature and mass.

-

An inert atmosphere is established by purging the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature of approximately 600°C.

-

A constant heating rate (e.g., 10 °C/min) is applied.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum degradation rates for each step, and the percentage of weight loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(TFEMA) by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors capable of precise temperature control and heat flow measurement.

Procedure:

-

Sample Preparation: A small amount of the poly(TFEMA) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).

-

An inert atmosphere is maintained with a nitrogen purge.

-

-

Thermal Program:

-

The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10 °C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.

-

Second Heating Scan: The sample is reheated through the same temperature range at the same heating rate.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The second heating scan is typically used for analysis. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is determined as the midpoint of this transition.

Conclusion

This technical guide has detailed the thermal stability and degradation profile of poly(TFEMA), a fluorinated polymer with significant potential in advanced applications. The polymer exhibits a distinct multi-step degradation process, initiated by side-chain scission followed by main-chain depolymerization. The provided experimental protocols for TGA and DSC offer a standardized approach for the thermal characterization of this material. A thorough understanding of these thermal properties is paramount for optimizing processing conditions, ensuring product stability, and predicting the material's performance over its intended lifecycle.

References

A Comprehensive Technical Guide to the Refractive Index and Optical Properties of Poly(2,2,2-Trifluoroethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,2,2-Trifluoroethyl methacrylate) (P3FEMA) is a fluorinated polymer with a low refractive index and excellent optical transparency, making it a material of significant interest for various applications, including optical waveguides, coatings, and biomedical devices.[1][2] This technical guide provides an in-depth overview of the refractive index and other key optical properties of P3FEMA. It includes a summary of reported refractive index values, a discussion of the factors influencing these properties, and detailed experimental protocols for their measurement. While specific data on the refractive index dispersion and temperature dependence of P3FEMA is limited, this guide also presents data for structurally similar fluorinated polymers to provide valuable context and estimates.

Core Optical Properties of P3FEMA

The refractive index is a fundamental optical property of a material that describes the speed of light through it. For polymers, it is influenced by factors such as molecular structure, density, and the wavelength of light.

Refractive Index

The refractive index of P3FEMA is consistently reported to be in the range of 1.418 to 1.420 at a wavelength of 589.3 nm (the sodium D-line) and a temperature of 20°C.[3] This low refractive index is a characteristic feature of fluorinated polymers and is attributed to the low polarizability of the C-F bond.[4]

Table 1: Reported Refractive Index Values for P3FEMA

| Refractive Index (n) | Wavelength (nm) | Temperature (°C) | Reference |

| 1.418 | 589.3 (D-line) | 20 | [3] |

| 1.42 | 589.3 (D-line) | 20 | [5] |

| ~1.418 | Not Specified | 20 | [6] |

Refractive Index Dispersion

The refractive index of a material varies with the wavelength of light, a phenomenon known as dispersion. This relationship can often be described by empirical equations such as the Cauchy or Sellmeier equations.

For context, Table 2 provides Sellmeier coefficients for Poly(methyl methacrylate) (PMMA), a structurally similar non-fluorinated polymer.

Table 2: Sellmeier Coefficients for Poly(methyl methacrylate) (PMMA)

| Coefficient | Value |

| B₁ | 1.1819 |

| B₂ | - |

| B₃ | - |

| C₁ (μm²) | 0.011313 |

| C₂ (μm²) | - |

| C₃ (μm²) | - |

Source:[7]

The Sellmeier equation is given by:

n2(λ)=1+λ2−C1B1λ2+λ2−C2B2λ2+λ2−C3B3λ2Temperature Dependence of Refractive Index (dn/dT)

The refractive index of polymers is also dependent on temperature. The thermo-optic coefficient (dn/dT) quantifies this change. For most polymers, the refractive index decreases as the temperature increases, resulting in a negative dn/dT value.[8]

Specific experimental data for the dn/dT of P3FEMA is not widely available. However, for amorphous fluoropolymers, the thermo-optic coefficient is typically in the range of -1 x 10⁻⁴ to -4 x 10⁻⁴ K⁻¹. For comparison, the dn/dT of PMMA is approximately -1.2 x 10⁻⁴ K⁻¹.[8]

Factors Influencing Optical Properties

Molecular Weight

The molecular weight of a polymer can have a minor influence on its refractive index.[9] Generally, for amorphous polymers, the refractive index shows a slight dependence on molecular weight at lower molecular weights and tends to plateau for high molecular weight polymers.[10] For P3FEMA, it is expected that for sufficiently high molecular weights, the variation in refractive index will be negligible for most practical applications.

Tacticity

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer chain.[11] For amorphous polymers like P3FEMA, the effect of tacticity on the refractive index is generally not significant. However, tacticity can influence the degree of crystallinity in a polymer, which in turn can affect its optical properties.[11] Since P3FEMA is largely amorphous, significant variations in refractive index due to tacticity are not expected. The tacticity of P3FEMA can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12]

Experimental Protocols

Accurate measurement of the refractive index is crucial for the design and application of optical materials. The following sections detail common experimental methods for determining the refractive index of polymers like P3FEMA.

Synthesis of P3FEMA

A common method for synthesizing P3FEMA is through free-radical polymerization of the 2,2,2-Trifluoroethyl methacrylate (B99206) (3FEMA) monomer.[13] Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization can also be employed for better control over molecular weight and architecture.[14][15]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 54802-79-8 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(this compound) – scipoly.com [scipoly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refractiveindex.info [refractiveindex.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biogeneral.com [biogeneral.com]

- 12. NMR of PMMA - tacticity and its determination through NMR [impact-solutions.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Dielectric Constant and Electrical Properties of TFEMA-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dielectric constant and electrical properties of polymers based on 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA). Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its derivatives are gaining significant attention in various high-end applications, including advanced electronics, optical devices, and biomedical systems, owing to their unique combination of properties such as chemical inertness, hydrophobicity, and tunable dielectric characteristics. This guide provides a thorough overview of the synthesis, electrical properties, and characterization methodologies for these fluorinated polymers, with a focus on quantitative data and detailed experimental protocols.

Introduction to TFEMA-Based Polymers

This compound (TFEMA) is a fluorinated acrylic monomer that, upon polymerization, yields polymers with a low dielectric constant, a critical property for materials used in high-frequency electronics and as insulators in sensitive devices. The presence of the trifluoromethyl (-CF3) group imparts a low surface energy and hydrophobicity, which is advantageous for applications requiring minimal water absorption and environmental stability. The dielectric properties of TFEMA-based polymers can be tailored through copolymerization with other monomers or by creating composites with various fillers, enabling the development of materials with optimized performance for specific applications.

Synthesis of TFEMA-Based Polymers

The primary method for synthesizing PTFEMA and its copolymers is free-radical polymerization. This technique offers versatility in controlling the polymer's molecular weight and composition.

Experimental Protocol: Free-Radical Polymerization of TFEMA

This protocol outlines the synthesis of PTFEMA via conventional free-radical polymerization in a solvent.

Materials:

-

This compound (TFEMA), inhibitor removed

-

2,2′-Azobisisobutyronitrile (AIBN) as initiator

-

Isoamyl acetate (B1210297) (or other suitable solvent)

-

Methanol (B129727) (for precipitation)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with temperature controller

-

Beaker

-

Filter funnel and filter paper

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: Purify the TFEMA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Weigh the desired amount of TFEMA and the initiator, AIBN (typically 0.1-1.0 wt% relative to the monomer).

-

Reaction Setup: Place the TFEMA, AIBN, and isoamyl acetate into the round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) while stirring. Maintain the reaction for a specified period (e.g., 6-24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by taking samples and analyzing the conversion.

-

Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a white solid.

-

Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified PTFEMA in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Preparation of Polymer Films for Electrical Characterization

To measure the electrical properties, the synthesized polymers must be processed into thin films of uniform thickness. The solvent casting method is a widely used technique for this purpose.

Experimental Protocol: Solvent Casting of Polymer Films

Materials:

-

Synthesized TFEMA-based polymer

-

A suitable solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, or ethyl acetate)

-

A flat, level substrate (e.g., a glass petri dish or a polished metal plate)

-

A doctor blade or a micrometer-adjustable applicator for controlled thickness

-

A covered environment to control solvent evaporation (e.g., a desiccator or a controlled-atmosphere chamber)

-

Vacuum oven

Procedure:

-

Polymer Solution Preparation: Dissolve a known amount of the dried polymer in a suitable solvent to achieve a specific concentration (e.g., 5-15 wt%). Stir the solution until the polymer is completely dissolved and the solution is homogeneous. The viscosity of the solution will depend on the polymer's molecular weight and concentration.

-